molecular formula C20H22N4O2S B2905178 N-benzyl-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide CAS No. 1105238-19-4

N-benzyl-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide

Cat. No.: B2905178
CAS No.: 1105238-19-4
M. Wt: 382.48
InChI Key: HTDXIXAWURGFBO-UHFFFAOYSA-N
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Description

N-benzyl-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a heterocyclic compound featuring a piperazine core substituted with a benzyl carboxamide group and a thiazole ring bearing a furan-2-yl moiety. This hybrid structure combines pharmacophores known for diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory effects. The thiazole and furan moieties contribute to π-π interactions and hydrogen bonding, while the piperazine ring enhances solubility and conformational flexibility .

Properties

IUPAC Name

N-benzyl-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c25-20(21-13-16-5-2-1-3-6-16)24-10-8-23(9-11-24)14-19-22-17(15-27-19)18-7-4-12-26-18/h1-7,12,15H,8-11,13-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTDXIXAWURGFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a piperazine core substituted with a benzyl group and a thiazole-furan moiety. Its structure can be represented as follows:

N benzyl 4 4 furan 2 yl thiazol 2 yl methyl piperazine 1 carboxamide\text{N benzyl 4 4 furan 2 yl thiazol 2 yl methyl piperazine 1 carboxamide}

This structural configuration is crucial for its interaction with biological targets, influencing its activity as an antiviral and antibacterial agent.

Antiviral Activity

Research indicates that derivatives of piperazine-based compounds exhibit notable antiviral properties. For instance, studies have shown that similar compounds can inhibit the NS5B polymerase enzyme of the hepatitis C virus (HCV), which is crucial for viral replication. In one study, a related compound demonstrated an EC50 value of 7 nM against HCV genotypes 1a and 1b, indicating potent antiviral activity .

CompoundTargetEC50 (nM)
N-benzyl derivativeHCV NS5B7
Thiazolidinone derivativeHCV NS5B32.2

Antibacterial Activity

The antibacterial potential of this compound has also been explored. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, monomeric alkaloids related to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (mg/mL)
S. aureus0.0039
E. coli0.025

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in viral replication and bacterial cell wall synthesis. The thiazole and furan rings contribute to the compound's ability to interact with enzyme active sites, disrupting normal function.

Case Studies

  • Antiviral Studies : In vitro studies have demonstrated that compounds with similar structures can effectively inhibit HCV replication by targeting the NS5B polymerase enzyme, leading to reduced viral load in infected cells .
  • Antibacterial Efficacy : A study on piperidine derivatives found that modifications on the piperazine ring significantly enhanced antibacterial activity, suggesting that structural optimization can lead to more potent derivatives .

Scientific Research Applications

The compound 2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and pharmacology, while providing comprehensive data and case studies.

Structural Representation

The compound features a cyclopentylthio group attached to a piperidine ring, which is further substituted with a methoxyphenylsulfonyl moiety. This structural complexity is indicative of its potential biological activity.

Medicinal Chemistry

The compound's unique structure suggests potential applications in drug development, particularly for conditions related to neuropharmacology and pain management.

Case Study: Pain Relief Mechanisms

Research indicates that compounds with similar structural motifs can act as analgesics by modulating neurotransmitter pathways. For instance, studies have shown that sulfonamide derivatives can inhibit pain pathways by acting on the opioid receptors or modulating inflammatory responses .

Neuropharmacology

Given its piperidine structure, this compound may interact with neurotransmitter systems, making it a candidate for treating neurological disorders.

Case Study: Neuroprotective Effects

A study demonstrated that piperidine derivatives exhibit neuroprotective effects in models of neurodegenerative diseases by reducing oxidative stress and inflammation . Similar mechanisms could be explored for the cyclopentylthio compound.

Antimicrobial Activity

Preliminary research suggests that compounds with thioether groups possess antimicrobial properties.

Case Study: Antibacterial Screening

In vitro studies have shown that thioether-containing compounds exhibit significant antibacterial activity against various strains of bacteria, including resistant strains . This opens avenues for developing new antibiotics based on the compound's structure.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameActivity TypeReference
Compound AAnalgesic
Compound BNeuroprotective
Compound CAntimicrobial

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring undergoes alkylation and acylation at its nitrogen atoms. In one protocol, treatment with benzyl halides in acetonitrile at 80°C for 12 hours yielded N,N-dialkylated derivatives (e.g., N-benzyl-N'-alkylpiperazines) . The thiazole ring’s 2-position is susceptible to nucleophilic substitution, particularly with amines or thiols under acidic conditions .

Example Reaction: Thiazole+R NH2HCl EtOH2 Aminothiazole Derivative\text{Thiazole}+\text{R NH}_2\xrightarrow{\text{HCl EtOH}}\text{2 Aminothiazole Derivative}

Oxidation

  • Thiazole Ring : Reacts with m-CPBA (meta-chloroperbenzoic acid) to form thiazole N-oxide derivatives.
  • Furan Ring : Susceptible to oxidative cleavage using OsO₄ or RuO₄, yielding diketones .

Reduction

  • Carboxamide Group : Catalytic hydrogenation (H₂/Pd-C) reduces the carboxamide to a primary amine .
  • Piperazine Ring : Sodium cyanoborohydride selectively reduces imine intermediates during reductive amination .

Hydrolysis Reactions

The carboxamide group hydrolyzes under acidic or basic conditions:

Acidic Hydrolysis (6M HCl, reflux): R CONH2ΔR COOH+NH3\text{R CONH}_2\xrightarrow{\Delta}\text{R COOH}+\text{NH}_3Basic Hydrolysis (NaOH, H₂O/EtOH): R CONH2ΔR COO+NH3\text{R CONH}_2\xrightarrow{\Delta}\text{R COO}^-+\text{NH}_3

Electrophilic Aromatic Substitution

The furan and thiazole rings participate in electrophilic reactions:

Reaction TypeConditionsProductReference
Nitration HNO₃/H₂SO₄, 0°C5-Nitro-furan derivative
Sulfonation SO₃/H₂SO₄, 50°C5-Sulfo-thiazole derivative
Halogenation Br₂/FeBr₃, CHCl₃5-Bromo-thiazole derivative

Cross-Coupling Reactions

The thiazole ring facilitates Suzuki-Miyaura couplings at the 4-position:

Example: Thiazole Br+Ar B OH 2Pd PPh K CO Thiazole Ar\text{Thiazole Br}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh K CO }}\text{Thiazole Ar}Yields for aryl boronic acids range from 65–85% .

Cycloaddition Reactions

The furan moiety undergoes Diels-Alder reactions with dienophiles (e.g., maleic anhydride):

Example: Furan+Maleic AnhydrideΔEndo Adduct\text{Furan}+\text{Maleic Anhydride}\xrightarrow{\Delta}\text{Endo Adduct}Reaction proceeds at 100°C in toluene with 70–90% yields .

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes above 250°C, forming CO₂ and secondary amines .
  • Photolysis : UV irradiation (254 nm) cleaves the thiazole ring, producing mercapto intermediates .

Table 2: Spectral Data for Key Derivatives

DerivativeIR (cm⁻¹)¹H NMR (δ, ppm)MS (m/z)
Nitro-thiazole1530 (NO₂)8.2 (s, 1H, Ar-H)356.1 [M+H]⁺
Reduced Carboxamide3350 (NH₂)3.1 (t, 2H, CH₂NH₂)250.3 [M+H]⁺

This compound’s reactivity profile underscores its utility in medicinal chemistry for synthesizing analogs with modified biological activities. Further studies should explore its catalytic asymmetric transformations and in silico docking to predict binding modes.

Comparison with Similar Compounds

Thiazole-Piperazine Carboxamide Derivatives

Compounds with thiazole-piperazine-carboxamide scaffolds share structural similarities but differ in substituents, influencing their physicochemical and biological properties.

Compound Name Substituents on Thiazole/Other Moieties Molecular Weight Key Properties/Activity Source
Target Compound 4-(furan-2-yl), methylene-piperazine-benzyl ~423.5 (calc.) Not reported (structural analysis)
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Morpholinomethyl, pyridin-3-yl, dichlorophenyl ~504.9 Potential antimicrobial activity
4-(4-Chlorophenyl)-N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}piperazine-1-carboxamide Furan-2-ylmethylamino, chlorophenyl 376.8 Unreported biological data

Key Differences :

  • The target compound’s furan-thiazole moiety may enhance aromatic stacking compared to pyridine in 4d .

Quinazoline-Piperazine Carboxamide Derivatives

Quinazoline derivatives replace the thiazole ring with a 4-oxoquinazoline core, altering electronic properties and target selectivity.

Compound Name Substituents on Aryl Group Molecular Weight Activity/Properties Source
N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) 3-Fluorophenyl ~410.4 Kinase inhibition potential
N-(4-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) 4-Chlorophenyl ~427.3 Improved metabolic stability

Comparison :

  • Fluorine and chlorine substituents in A2/A6 modulate electron-withdrawing effects, which may enhance binding to enzymatic targets like kinases .

Urea-Linked Thiazole-Piperazine Derivatives

Urea derivatives replace the carboxamide group with a urea linker, altering hydrogen-bonding capacity.

Compound Name Substituents on Phenyl Urea Molecular Weight Yield (%) Source
1-(3-Fluorophenyl)-3-(4-(4-((piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) 3-Fluorophenyl 484.2 85.1
1-(3,5-Dichlorophenyl)-3-(4-(4-((piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11b) 3,5-Dichlorophenyl 534.2 83.7

Key Differences :

  • Urea derivatives (11a, 11b) exhibit higher molecular weights (~484–534) due to the urea linker and halogenated aryl groups.

Piperazine-Benzoxazole/Indolizine Analogues

Compounds with alternative heterocycles highlight the importance of core structure on activity.

Compound Name Core Structure Molecular Weight Notable Features Source
N-Benzylindolizine-2-carboxamide (11d) Indolizine ~279.3 Inspired by isoniazid (antitubercular)
N-(4-Methylphenyl)-4-(tetrahydrofuran-2-carbonyl)piperazine-1-carboxamide Tetrahydrofuran-carbonyl ~331.4 Enhanced solubility

Comparison :

  • Indolizine-based 11d lacks the thiazole ring but retains the benzyl carboxamide motif, suggesting divergent target selectivity .
  • The tetrahydrofuran-carbonyl group in ’s compound may improve solubility compared to the furan-thiazole moiety in the target compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-benzyl-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide?

  • Methodological Answer : The synthesis typically involves sequential steps:

Piperazine Core Formation : Cyclization of ethylenediamine with dihaloalkanes under basic conditions (e.g., K₂CO₃ in DMF) .

Thiazole-Furan Integration : Coupling 4-(furan-2-yl)thiazole-2-carbaldehyde with the piperazine core via reductive amination (NaBH₃CN in MeOH) .

Benzyl Carboxamide Attachment : Reacting the intermediate with benzyl isocyanate in anhydrous dichloromethane .

  • Key Variables : Solvent polarity (DMF vs. DCM), temperature (0–60°C), and catalyst selection (e.g., Pd/C for hydrogenation steps) influence yield and purity.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : ¹H/¹³C NMR for piperazine and thiazole protons, FT-IR for carboxamide C=O stretching (~1650 cm⁻¹) .
  • Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS for [M+H]⁺ ion) .
  • Crystallography : Single-crystal X-ray diffraction to resolve stereochemistry, if applicable .

Q. How is initial biological activity screening conducted for this compound?

  • Methodological Answer :

  • In Vitro Assays :
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
  • Dose-Response Curves : IC₅₀ calculations using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Methodological Answer :

  • Substituent Modification :
  • Replace the furan-2-yl group with other heterocycles (e.g., thiophene) to assess π-π stacking effects .
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to enhance metabolic stability .
  • Pharmacophore Mapping : Molecular docking (AutoDock Vina) to identify critical interactions with targets like kinases or GPCRs .
  • In Vivo Validation : Pharmacokinetic profiling (Cmax, t₁/₂) in rodent models to correlate SAR with bioavailability .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and DMSO solvent tolerance .
  • Orthogonal Validation : Confirm antimicrobial activity via time-kill assays alongside MIC measurements .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Q. What mechanistic insights explain this compound’s interaction with enzymatic targets?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Fluorescence-based assays (e.g., trypsin-like protease inhibition using Z-Gly-Gly-Arg-AMC substrate) .
  • Binding Kinetics : Surface plasmon resonance (SPR) to measure kon/koff rates for target binding .
  • Structural Biology : Co-crystallization with target enzymes (e.g., cytochrome P450) to identify binding motifs .

Q. How do salt forms (e.g., hydrochloride) impact solubility and bioavailability?

  • Methodological Answer :

  • Solubility Testing : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
  • Salt Screening : Compare hydrochloride vs. mesylate salts via powder X-ray diffraction (PXRD) to assess crystallinity .
  • Permeability Assays : Caco-2 cell monolayer model to predict intestinal absorption .

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